2-((4-allyl-5-((phenylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-chlorophenyl)ethanone
Description
The compound 2-((4-allyl-5-((phenylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-chlorophenyl)ethanone features a 1,2,4-triazole core substituted with an allyl group at position 4 and a phenylthio-methyl group at position 3. The ethanone moiety is linked to a 4-chlorophenyl group. Such triazole derivatives are frequently explored for antimicrobial, anticancer, and anti-inflammatory applications due to their ability to modulate biological targets through hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[[5-(phenylsulfanylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS2/c1-2-12-24-19(14-26-17-6-4-3-5-7-17)22-23-20(24)27-13-18(25)15-8-10-16(21)11-9-15/h2-11H,1,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFMBVDUJJROTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Cl)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
538337-57-4 | |
| Record name | 2-((4-ALLYL-5-((PHENYLTHIO)ME)-4H-1,2,4-TRIAZOL-3-YL)THIO)-1-(4-CL-PH)ETHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-((4-allyl-5-((phenylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-chlorophenyl)ethanone” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Triazole Ring: Starting with an appropriate hydrazine derivative and an alkyne, a 1,2,4-triazole ring can be formed through a cyclization reaction.
Introduction of the Allyl and Phenylthio Groups: The allyl group can be introduced via an allylation reaction, while the phenylthio group can be added through a thiolation reaction.
Attachment of the Ethanone Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions could target the triazole ring or the ethanone moiety, potentially yielding alcohols or amines.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the phenylthio or chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), or electrophiles (e.g., alkyl halides) under appropriate conditions (e.g., acidic or basic medium).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield an epoxide, while reduction of the ethanone moiety could produce an alcohol.
Scientific Research Applications
This compound could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe to study biological processes or as a lead compound in drug discovery.
Medicine: Investigation of its pharmacological properties, such as antimicrobial, antifungal, or anticancer activities.
Industry: Use in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For instance:
Enzyme Inhibition: It may act as an inhibitor of certain enzymes by binding to their active sites.
Receptor Binding: The compound could interact with cellular receptors, modulating signal transduction pathways.
DNA Interaction: It might intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The table below highlights key structural differences between the target compound and similar derivatives:
Key Differences :
- The allyl group in the target compound may necessitate milder conditions to avoid polymerization.
- Quinoline derivatives () require additional steps for introducing aromatic heterocycles.
Physicochemical Properties
- Lipophilicity: The target compound’s dual thioether linkages and chlorophenyl group confer higher logP values compared to analogs with polar substituents (e.g., anilino in ).
- Solubility : Pyridine-containing analogs () exhibit improved aqueous solubility due to nitrogen’s lone-pair electrons, whereas the target compound is more lipid-soluble.
Challenges and Limitations
Biological Activity
The compound 2-((4-allyl-5-((phenylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-chlorophenyl)ethanone , also known by its chemical formula , is a derivative of the 1,2,4-triazole family. This class of compounds has garnered attention due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this specific triazole derivative through various studies and findings.
Antimicrobial Properties
Research indicates that compounds containing the triazole moiety often exhibit significant antimicrobial activities. A study on related triazole derivatives revealed that they possess moderate to significant antibacterial and antifungal activities. The presence of phenylthio and allyl substituents in this compound may enhance its lipophilicity and biological efficacy against various pathogens .
| Activity | Tested Organisms | Results |
|---|---|---|
| Antibacterial | Escherichia coli, Staphylococcus aureus | Moderate to high inhibition |
| Antifungal | Candida albicans, Aspergillus niger | Effective at low concentrations |
The biological activity of triazole derivatives is often attributed to their ability to interfere with cellular processes such as:
- Inhibition of Enzymatic Activity : Many triazoles inhibit enzymes like acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases.
- Disruption of Cell Membranes : The lipophilic nature of these compounds allows them to integrate into cell membranes, disrupting their integrity and function.
Case Studies
- Antimicrobial Efficacy : A study evaluating various triazole derivatives found that those with phenylthio groups exhibited enhanced activity against resistant bacterial strains. The specific compound may follow a similar pattern due to its structural characteristics .
- Anticancer Screening : Another investigation into triazole derivatives indicated significant cytotoxic effects against multiple cancer cell lines. The study highlighted the importance of substituents on the triazole ring in determining potency .
Q & A
Q. What are the optimal synthetic routes for preparing 2-((4-allyl-5-((phenylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-chlorophenyl)ethanone?
The synthesis typically involves sequential functionalization of the triazole core. Key steps include:
- Triazole ring formation : Cyclization of thiosemicarbazide precursors under reflux with hydrazine derivatives.
- Thioether linkage introduction : Reaction of triazole-thiol intermediates with halogenated ethanone derivatives (e.g., 1-(4-chlorophenyl)-2-bromoethanone) in polar aprotic solvents like DMF at 60–80°C .
- Allyl and phenylthio-methyl substitution : Alkylation using allyl bromide or phenylthio-methyl halides under basic conditions (e.g., K₂CO₃) .
Critical parameters include temperature control (<100°C to prevent decomposition) and solvent purity to minimize side reactions.
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., allyl protons at δ 5.0–5.8 ppm, chlorophenyl aromatic signals at δ 7.3–7.6 ppm) .
- X-ray crystallography : Resolves spatial arrangements of the triazole, thioether, and ethanone groups, critical for validating stereoelectronic effects .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺: 443.08; observed: 443.07) .
- HPLC : Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
Q. How can researchers validate the reproducibility of biological activity assays for this compound?
- Standardized assay conditions : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and enzyme concentrations (e.g., 5-LOX at 10 nM for anti-inflammatory assays) .
- Dose-response curves : Generate IC₅₀ values across triplicate experiments to assess variability.
- Positive controls : Include reference inhibitors (e.g., zileuton for 5-LOX inhibition) to benchmark activity .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s interaction with biological targets like 5-lipoxygenase (5-LOX)?
Q. How should researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antioxidant effects)?
- Assay-specific variables : Test the compound under uniform oxidative stress conditions (e.g., H₂O₂ concentration) for antioxidant studies versus hypoxia-mimicking conditions for anticancer assays .
- Metabolite profiling : Use LC-MS to identify active metabolites in different cell lines.
- Pathway analysis : Employ transcriptomics (RNA-seq) to distinguish Nrf2-mediated antioxidant responses from p53-dependent apoptosis pathways .
Q. What strategies optimize the compound’s selectivity for target enzymes over off-target proteins?
Q. What methodologies are recommended for studying the compound’s mechanism of action in enzyme inhibition?
- Competitive binding assays : Use fluorogenic substrates (e.g., arachidonic acid-fluorescein for 5-LOX) to measure displacement kinetics .
- Surface plasmon resonance (SPR) : Determine binding kinetics (kₒₙ/kₒff) in real-time with immobilized enzyme targets.
- Site-directed mutagenesis : Validate critical residues (e.g., His372 in 5-LOX) by comparing inhibition in wild-type vs. mutant enzymes .
Methodological Considerations
Q. How to design SAR studies for derivatives of this compound?
- Core modifications : Replace the triazole with tetrazole or imidazole to assess ring flexibility .
- Substituent libraries : Synthesize analogs with varying aryl groups (e.g., 4-fluorophenyl vs. 4-bromophenyl) to map electronic effects .
- In silico screening : Prioritize derivatives with predicted ΔG < -8 kcal/mol using Glide docking .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
